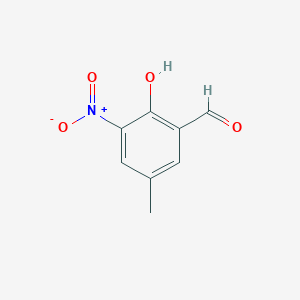

2-Hydroxy-5-methyl-3-nitrobenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-methyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGNDXPTZCCGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408429 | |

| Record name | 2-hydroxy-5-methyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66620-31-3 | |

| Record name | 2-hydroxy-5-methyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

CAS Number: 68007-03-4

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a key chemical intermediate with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound, also known as 3-methyl-5-nitrosalicylaldehyde, is an aromatic aldehyde with the chemical formula C₈H₇NO₄. Its chemical structure features a benzene ring substituted with a formyl group, a hydroxyl group, a methyl group, and a nitro group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 68007-03-4 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Pale yellow solid (typical) |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-5-nitrosalicylaldehyde |

Synthesis

The primary synthetic route to this compound is through the nitration of 2-hydroxy-5-methylbenzaldehyde.

Experimental Protocol: Nitration of 2-Hydroxy-5-methylbenzaldehyde

This protocol outlines a general method for the synthesis of this compound.

Materials:

-

2-Hydroxy-5-methylbenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid to a solution of 2-hydroxy-5-methylbenzaldehyde in a suitable solvent.

-

Maintain the reaction temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The crude solid product will precipitate out of the solution.

-

Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram 1: Synthetic Pathway of this compound

Caption: Synthesis of the target compound via nitration.

Applications in Drug Development

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, particularly Schiff bases, which are known to exhibit a wide range of biological activities.

Schiff Base Formation and Antimicrobial Activity

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are of significant interest due to their potential as antimicrobial agents. The presence of the nitro group and the phenolic hydroxyl group can enhance the biological activity of the resulting Schiff base derivatives.

Diagram 2: General Reaction for Schiff Base Formation

Caption: Formation of a Schiff base from the target compound.

Studies on Schiff bases derived from structurally similar salicylaldehydes have demonstrated significant activity against various bacterial and fungal strains. For instance, some salicylaldehyde Schiff bases have shown minimum inhibitory concentrations (MICs) as low as 50 μg/mL against pathogenic bacteria[1]. The antimicrobial efficacy is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.

Anticancer Potential

Schiff bases derived from substituted salicylaldehydes have also emerged as promising candidates for anticancer drug development. Research on derivatives of 2-hydroxybenzaldehyde has shown cytotoxic activity against various cancer cell lines.

One of the proposed mechanisms of action for the anticancer effects of these compounds involves the induction of apoptosis through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff base derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes within the MAPK signaling cascade.

Diagram 3: Proposed Mechanism of Anticancer Activity

Caption: Modulation of the MAPK pathway by Schiff bases.

Future Perspectives

This compound is a valuable building block for the synthesis of novel bioactive molecules. Further research into the synthesis and biological evaluation of its derivatives, particularly Schiff bases and their metal complexes, is warranted. Detailed investigations into their mechanisms of action at the molecular level will be crucial for the development of new therapeutic agents for infectious diseases and cancer.

References

2-Hydroxy-5-methyl-3-nitrobenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of Hydroxy-Methyl-Nitrobenzaldehyde Isomers

A Note on Isomer Specificity

Initial research for "2-Hydroxy-5-methyl-3-nitrobenzaldehyde" did not yield specific data for this particular constitutional isomer. It is highly probable that the intended compound of interest is one of two closely related and well-documented isomers: 2-Hydroxy-3-methyl-5-nitrobenzaldehyde or 2-Hydroxy-5-nitrobenzaldehyde . This guide provides a comprehensive overview of the chemical properties and relevant experimental data for these two compounds.

2-Hydroxy-3-methyl-5-nitrobenzaldehyde

This isomer is characterized by a methyl group at position 3 and a nitro group at position 5 of the salicylaldehyde backbone.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| CAS Number | 68007-03-4 | [1][2] |

| IUPAC Name | 2-hydroxy-3-methyl-5-nitrobenzaldehyde | [1] |

| Synonyms | N/A | |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| XLogP3 | 1.8 | [1] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of the compound.

| Spectrum Type | Key Features |

| ¹H NMR | Data not available in the provided search results. |

| ¹³C NMR | Data not available in the provided search results. |

| Mass Spec | Data not available in the provided search results. |

| IR | Data not available in the provided search results. |

Synthesis

2-Hydroxy-3-methyl-5-nitrobenzaldehyde can be synthesized from 2-Hydroxy-3-methylbenzaldehyde.[3] While specific reaction conditions were not detailed in the provided results, a general synthetic pathway can be inferred.

Caption: General synthesis pathway for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde.

Safety and Hazards

This compound is associated with several hazard classifications.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: [1]

2-Hydroxy-5-nitrobenzaldehyde

This isomer, also known as 5-Nitrosalicylaldehyde, features a nitro group at the 5-position of the salicylaldehyde structure.

Chemical and Physical Properties

The key physicochemical data for 2-Hydroxy-5-nitrobenzaldehyde are presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | |

| Molecular Weight | 167.12 g/mol | [4] |

| CAS Number | 97-51-8 | [4] |

| IUPAC Name | 2-hydroxy-5-nitrobenzaldehyde | |

| Synonyms | 5-Nitrosalicylaldehyde | [4] |

| Appearance | Dark yellow solid | |

| Melting Point | 125-128 °C | [4] |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| Assay | 98% | [4] |

Spectral Data

Spectroscopic data is essential for the structural elucidation of this molecule.

| Spectrum Type | Key Features |

| SMILES | [H]C(=O)c1cc(ccc1O)--INVALID-LINK--=O |

| InChI | 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H |

| InChI Key | IHFRMUGEILMHNU-UHFFFAOYSA-N |

Source: [4]

Experimental Protocols

Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

An unexpected synthesis of 2-Hydroxy-5-nitrobenzaldehyde was reported from the reaction of Lanthanum(III) nitrate hexahydrate with the Schiff base ligand 2-((2-(2-hydroxyethylamino) ethylimino)methyl) phenol.[5]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-Hydroxy-5-nitrobenzaldehyde.[5]

Safety and Hazards

The safety profile for 2-Hydroxy-5-nitrobenzaldehyde is important for handling and storage.

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

Source: [4]

Comparative Summary and Applications

Both 2-Hydroxy-3-methyl-5-nitrobenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde are valuable precursors in organic synthesis. The presence of the aldehyde, hydroxyl, and nitro functional groups allows for a variety of chemical transformations, making them useful building blocks for the synthesis of more complex molecules, including Schiff bases and various heterocyclic compounds. Their utility is noted in the synthesis of metal complexes and as intermediates in medicinal chemistry research. The specific substitution pattern of each isomer will influence its reactivity and the stereochemistry of subsequent reactions. Researchers should carefully select the appropriate isomer based on the desired final product and synthetic strategy.

References

- 1. 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C8H7NO4 | CID 818109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3-methyl-5-nitrobenzaldehyde | CAS#:68007-03-4 | Chemsrc [chemsrc.com]

- 3. 2-HYDROXY-3-METHYL-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-羟基-5-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information on its chemical identity and outlines a general synthetic approach. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and potential areas for future investigation.

Introduction

This compound is a substituted aromatic aldehyde. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse reactivity conferred by the hydroxyl, methyl, nitro, and aldehyde functional groups. Substituted nitrobenzaldehydes, in particular, serve as versatile intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities.[1][2] This guide focuses specifically on the 2-hydroxy-5-methyl-3-nitro derivative, providing a summary of its known characteristics.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 2, a methyl group at position 5, a nitro group at position 3, and a formyl (aldehyde) group at position 1.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 68007-03-4 | [3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C=O)O)--INVALID-LINK--[O-] | [3] |

| InChI Key | BENQWWGSDGYLAU-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 83.1 Ų | [3] |

Synthesis

The primary route for the synthesis of this compound is through the nitration of 2-Hydroxy-5-methylbenzaldehyde.[4]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol (General)

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the surveyed literature. However, a general procedure for the nitration of a substituted benzaldehyde can be inferred.

-

Dissolution: The starting material, 2-Hydroxy-5-methylbenzaldehyde, would be dissolved in a suitable solvent, likely a strong acid such as sulfuric acid, under cooled conditions (e.g., an ice bath) to manage the exothermic nature of the nitration reaction.

-

Addition of Nitrating Agent: A nitrating mixture, typically a combination of nitric acid and sulfuric acid, would be added dropwise to the solution of the starting material while maintaining a low temperature.

-

Reaction: The reaction mixture would be stirred for a specified period to allow the electrophilic aromatic substitution to proceed.

-

Workup: The reaction would be quenched by pouring the mixture over ice, leading to the precipitation of the crude product.

-

Purification: The crude product would then be collected by filtration, washed, and purified, likely through recrystallization or column chromatography, to yield the pure this compound.

Note: The precise reaction conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized experimentally.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. For structurally related compounds, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, this information is accessible and could serve as a reference for researchers aiming to characterize the title compound.[5][6]

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity or applications of this compound. However, the broader class of nitrobenzaldehydes has been investigated for various biomedical applications. For instance, some nitrobenzaldehyde derivatives have been explored for their potential in photodynamic therapy against cancer.[2] Additionally, they are key precursors in the synthesis of Schiff bases, which are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[1]

Conclusion and Future Directions

This compound is a known chemical entity with a defined molecular structure. While a general synthetic pathway is established, there is a notable absence of detailed experimental protocols and comprehensive characterization data in the publicly available scientific literature. This presents an opportunity for further research to:

-

Develop and publish a detailed, optimized synthesis protocol.

-

Perform and publish a full spectroscopic characterization (NMR, IR, MS) of the compound.

-

Investigate the potential biological activities of this compound and its derivatives, particularly in the context of drug discovery.

This technical guide serves as a starting point for researchers and professionals, summarizing the current state of knowledge and highlighting the areas where further investigation is required to fully elucidate the properties and potential applications of this compound.

References

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C8H7NO4 | CID 818109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-HYDROXY-3-METHYL-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR [m.chemicalbook.com]

- 6. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS Number: 68007-03-4). Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and data from closely related structural isomers to serve as a valuable reference for researchers. Furthermore, detailed experimental protocols for determining key physical and spectral properties are provided to facilitate further investigation.

Section 1: Core Physical Properties

Quantitative data for this compound is primarily based on computational models. Experimental data is currently not widely available in published literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68007-03-4 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Exact Mass | 181.03750770 Da | [2] |

| LogP (Octanol/Water) | 1.94 | [1] |

| Topological Polar Surface Area | 83.1 Ų | [2] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available |

Section 2: Comparative Data from Structural Isomers

To provide context for the potential physical properties of this compound, the following table summarizes experimental data for structurally similar compounds. These compounds share the same core benzaldehyde structure with hydroxyl and nitro substitutions, differing only in the position or absence of the methyl group.

Table 2: Experimental Physical Properties of Related Isomers

| Compound Name | CAS Number | Melting Point (°C) | Solubility |

| 2-Hydroxy-3-nitrobenzaldehyde | 5274-70-4 | 107.0 - 113.0 | Not specified |

| 2-Hydroxy-5-nitrobenzaldehyde | 97-51-8 | 125 - 128 | Partly soluble in water |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | 141 - 143 | Slightly soluble in water |

| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | 34549-69-4 | 129 - 134 | Not specified |

Section 3: Experimental Protocols

The following section details standardized methodologies for the experimental determination of the principal physical properties of solid organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of purity.

-

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground. The open end of a capillary tube is tapped into the powder until a sample of 2-3 mm in height is packed into the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Purity Assessment: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

-

This method determines the equilibrium solubility of a substance in a given solvent at a specific temperature.

-

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured.

-

Apparatus: Conical flasks with stoppers, a constant temperature shaker bath, filtration or centrifugation equipment, and an analytical method for concentration measurement (e.g., UV-Vis spectroscopy, HPLC).

-

Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and placed in a shaker bath set to a constant temperature. The mixture is agitated for a sufficient time (e.g., 24-72 hours) to reach equilibrium. The continued presence of undissolved solid must be confirmed.

-

Phase Separation: The solution is allowed to stand at the same constant temperature to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and separated from the solid phase by filtration or centrifugation, ensuring the temperature is maintained to prevent precipitation or further dissolution.

-

Analysis: The concentration of the compound in the clear, saturated solution is determined using a calibrated analytical technique.

-

Spectral analysis is essential for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-20 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be homogeneous.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid powder is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument's beam path, and the IR spectrum is recorded. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

-

-

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile compound, this can be done via a direct insertion probe. The molecules are then ionized, commonly using Electron Impact (EI) to generate a molecular ion and characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at its specific m/z ratio, generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.

-

Section 4: Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Technical Guide: Solubility Profile of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-hydroxy-5-methyl-3-nitrobenzaldehyde. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, this guide provides detailed experimental protocols for determining the solubility of this compound using established gravimetric and UV/Vis spectrophotometric methods. Additionally, it presents qualitative solubility information for structurally related nitrobenzaldehyde derivatives to offer insights into its expected solubility characteristics. This document serves as a practical resource for researchers seeking to establish the solubility profile of this compound for applications in drug development and other scientific research.

Solubility Data Overview

As of the date of this guide, no specific quantitative solubility data for this compound in various solvents at different temperatures has been published in the accessible scientific literature. Qualitative information for related compounds suggests that nitrobenzaldehyde derivatives generally exhibit limited solubility in water and better solubility in organic solvents. For instance, 3-nitrobenzaldehyde is sparingly soluble in water but shows good solubility in ethanol, methanol, acetone, and chloroform.[1][2] Similarly, 4-nitrobenzaldehyde is soluble in organic solvents like ethanol and acetone but has limited water solubility.[3] The solubility of such compounds also tends to increase with a rise in temperature.[1]

Table 1: Qualitative Solubility of Structurally Related Nitrobenzaldehydes

| Compound | Water | Ethanol | Acetone | Chloroform | Other Organic Solvents |

| 3-Nitrobenzaldehyde | Sparingly soluble/Slightly soluble[1][2] | Soluble[2] | Soluble[2] | Soluble[2] | Soluble in ether and benzene[2] |

| 4-Nitrobenzaldehyde | Limited solubility[3] | Soluble[3] | Soluble[3] | Soluble[3] | Soluble in benzene and glacial acetic acid[4] |

Experimental Protocols for Solubility Determination

To address the absence of data, this section provides detailed methodologies for determining the solubility of this compound. The choice between the gravimetric and UV/Vis spectrophotometric method will depend on the chromophoric properties of the compound and the desired accuracy.

Gravimetric Method

The gravimetric method is a direct and absolute technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.[5]

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle at the constant temperature.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other compatible material) to remove all undissolved solid. Ensure the filtration apparatus is pre-equilibrated to the experimental temperature to prevent precipitation or further dissolution.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is achieved.[6]

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the filtrate taken.

-

UV/Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance in the UV/Vis spectrum and follows the Beer-Lambert law. It is an indirect method that relies on a calibration curve.

Materials and Apparatus:

-

This compound

-

Selected solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of accurately known concentration by dissolving a weighed amount of the compound in a volumetric flask with the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.[7]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

Filter the saturated solution to remove undissolved solid (Section 2.1, step 2).

-

Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound, incorporating both the gravimetric and UV/Vis spectrophotometric methods.

Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. By following the detailed gravimetric and UV/Vis spectrophotometric protocols, scientists can generate reliable solubility data in various solvents and at different temperatures. This information is essential for advancing research and development activities involving this compound, particularly in the fields of medicinal chemistry and material science. It is recommended that the choice of method be guided by the properties of the compound and the specific requirements of the research application.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 7. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: Synthesis, Characterization, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS No. 66620-31-3) is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The experimental protocols and expected spectroscopic data are presented as a predictive guide for researchers.

Introduction

This compound is a substituted aromatic aldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde and hydroxyl groups, coupled with the electronic effects of the nitro and methyl substituents. Such molecules can serve as precursors for the synthesis of Schiff bases, chalcones, and other heterocyclic compounds with potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide outlines a proposed synthetic pathway, details the expected spectroscopic characteristics, and presents a hypothetical signaling pathway for research exploration.

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic nitration of 2-hydroxy-5-methylbenzaldehyde. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The methyl group is weakly activating and ortho-, para-directing. Therefore, the regioselectivity of the nitration will be influenced by the interplay of these directing effects.

This protocol is adapted from general methods for the nitration of substituted phenols.

Materials:

-

2-hydroxy-5-methylbenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylbenzaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

-

The solid product, if it precipitates, can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

A Technical Guide to 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde, including its chemical properties, synthesis protocols, and potential biological significance. The information is presented to support research and development activities in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

The IUPAC name for the compound is 2-hydroxy-3-methyl-5-nitrobenzaldehyde [1][2]. It is an aromatic aldehyde, a derivative of benzaldehyde with hydroxy, methyl, and nitro group substituents.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | PubChem[1] |

| Molecular Weight | 181.15 g/mol | PubChem[1] |

| CAS Number | 68007-03-4 | ChemSrc[2] |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

| XLogP3 | 1.8 | PubChem[1] |

Table 2: Spectral Data Summary

| Data Type | Availability |

| 1H NMR | Available[3] |

| 13C NMR | Available[3] |

| IR Spectroscopy | Available[3][4] |

| Mass Spectrometry | Available[3] |

Synthesis Protocol

The synthesis of 2-hydroxy-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 2-hydroxy-3-methylbenzaldehyde. Below is a generalized experimental protocol based on standard nitration procedures for similar phenolic aldehydes.

Objective: To synthesize 2-hydroxy-3-methyl-5-nitrobenzaldehyde via electrophilic aromatic substitution.

Materials:

-

2-hydroxy-3-methylbenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a cooled solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Dissolution of Starting Material: Dissolve 2-hydroxy-3-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the dissolved 2-hydroxy-3-methylbenzaldehyde solution. Stir the reaction mixture continuously and maintain the temperature between 0-5°C to control the reaction rate and prevent over-nitration.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly onto crushed ice with constant stirring. This will cause the crude product to precipitate.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-hydroxy-3-methyl-5-nitrobenzaldehyde.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

A general workflow for the synthesis is illustrated in the diagram below.

Biological Activity and Research Applications

While specific biological activities for 2-hydroxy-3-methyl-5-nitrobenzaldehyde are not extensively documented in the provided search results, related nitrobenzaldehyde derivatives have shown significant potential in medicinal chemistry. For instance, compounds with similar structural motifs have demonstrated antimicrobial and anticancer properties[5][6].

-

Antimicrobial Potential: The nitro group is a key pharmacophore in several antimicrobial agents. It is hypothesized that compounds like 2-hydroxy-3-methyl-5-nitrobenzaldehyde could interfere with microbial cellular processes, potentially by disrupting cell membranes or inhibiting essential enzymes[5].

-

Anticancer Potential: Some nitroaromatic compounds have been shown to induce cytotoxicity in cancer cell lines, often through mechanisms involving the induction of apoptosis or necrosis[5]. The reactivity of the aldehyde and the electronic properties of the substituted benzene ring could allow for targeted interactions with biological macromolecules.

Further research into this specific compound could involve a screening cascade to determine its biological efficacy.

The diagram below outlines a potential experimental workflow for investigating the biological activity of this compound.

References

- 1. 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C8H7NO4 | CID 818109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3-methyl-5-nitrobenzaldehyde | CAS#:68007-03-4 | Chemsrc [chemsrc.com]

- 3. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR [m.chemicalbook.com]

- 4. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. oatext.com [oatext.com]

An In-depth Technical Guide on the Molecular Weight of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and Related Compounds

This technical guide provides a detailed analysis of the molecular weight of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and structurally similar compounds. The information is intended for researchers, scientists, and professionals in drug development who require precise molecular data for their work.

While the specific compound "this compound" is not readily indexed in major chemical databases, a closely related isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde , is well-documented. This guide will focus on the latter, while also presenting data on other similar benzaldehyde derivatives for comparative purposes.

Molecular Formula and Weight Calculation

The molecular formula for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde is C₈H₇NO₄[1]. The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

-

Carbon (C): 12.011 u

The calculation is as follows:

(8 x 12.011) + (7 x 1.008) + (1 x 14.007) + (4 x 15.999) = 96.088 + 7.056 + 14.007 + 63.996 = 181.147 g/mol

This calculated value is consistent with the published molecular weight of 181.15 g/mol [1].

Comparative Data of Related Benzaldehyde Derivatives

For the benefit of researchers working with similar structures, the following table summarizes the molecular weights of other relevant nitrobenzaldehyde compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C₈H₇NO₄ | 181.15[1] |

| 2-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 |

| 2-Hydroxy-3-(hydroxymethyl)-5-nitrobenzaldehyde | C₈H₇NO₅ | 197.147[15] |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C₈H₇NO₅ | 197.14[16][17] |

Methodological Considerations

The determination of a compound's molecular weight is a fundamental calculation based on its molecular formula, which is in turn confirmed through experimental techniques such as mass spectrometry and elemental analysis.

Experimental Protocol for Mass Spectrometry:

A standard protocol for confirming the molecular weight of a synthesized or isolated compound like 2-Hydroxy-3-methyl-5-nitrobenzaldehyde would involve the following general steps:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer. Depending on the compound's properties, an appropriate ionization technique is selected. Electrospray ionization (ESI) is a common choice for polar organic molecules.

-

Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

Logical Workflow for Compound Identification

The logical process for identifying a chemical compound and determining its molecular weight is illustrated in the following workflow diagram.

It is important to note that concepts such as signaling pathways are not applicable to the intrinsic chemical property of molecular weight. Such diagrams are relevant for illustrating biological interactions or complex experimental workflows, but not for the fundamental calculation of a molecule's mass.

References

- 1. 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C8H7NO4 | CID 818109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. #7 - Nitrogen - N [hobart.k12.in.us]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Benzaldehyde, 2-hydroxy-3-(hydroxymethyl)-5-nitro-|lookchem [lookchem.com]

- 16. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]

- 17. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Safety and Hazards of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Hazard Identification and Classification

Due to the absence of specific data for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, the hazard classification for its isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde , is presented as a primary point of reference. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this isomer[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications suggest that this compound should be handled as a hazardous substance with the potential to cause significant irritation upon contact with skin, eyes, and the respiratory system.

General Hazards of Related Chemical Classes

The molecular structure of this compound contains three key functional groups that inform its potential hazards: an aldehyde, a nitro group on an aromatic ring, and a hydroxyl group (phenol).

-

Aldehydes: Aldehydes are known to be irritants to the skin, eyes, and mucous membranes. Inhalation can lead to coughing and shortness of breath[2].

-

Aromatic Nitro Compounds: These compounds can be toxic and may cause systemic effects. A significant hazard associated with aromatic nitro compounds is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to symptoms such as headache, dizziness, cyanosis (blueish discoloration of the skin), and in severe cases, cardiac dysrhythmias and respiratory distress[2].

-

Phenols: Phenolic compounds can be corrosive and are readily absorbed through the skin. Systemic toxicity can occur following significant exposure.

Quantitative Safety Data

As previously stated, no specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been identified. The following table summarizes the GHS hazard classifications for the related isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde.

| Hazard Class | Category | GHS Code | Description | Data Source |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335 | May cause respiratory irritation | [1] |

Experimental Protocols for Hazard Assessment

In the absence of existing safety data, a systematic experimental approach is required to characterize the hazards of a novel compound like this compound. The following outlines a generic, multi-tiered experimental workflow for this purpose.

Tier 1: In Silico and In Vitro Assessment

-

Computational Toxicology (In Silico):

-

Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints such as mutagenicity, carcinogenicity, skin sensitization, and acute oral toxicity. Software such as DEREK Nexus, TOPKAT, or the OECD QSAR Toolbox can be employed.

-

Data Output: Predicted toxicity endpoints and potential mechanisms of action.

-

-

In Vitro Mutagenicity (Ames Test):

-

Methodology: The bacterial reverse mutation assay (Ames test) is performed using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). The compound is tested at a range of concentrations.

-

Data Output: A determination of whether the compound is mutagenic, indicated by a significant increase in the number of revertant colonies compared to the control.

-

-

In Vitro Cytotoxicity:

-

Methodology: Assess the cytotoxicity of the compound on relevant cell lines (e.g., human keratinocytes, bronchial epithelial cells) using assays such as the MTT or LDH release assay.

-

Data Output: IC50 (half-maximal inhibitory concentration) values, providing a measure of the compound's toxicity at the cellular level.

-

Tier 2: Acute Toxicity and Irritation Studies (In Vivo)

Should the results of Tier 1 studies warrant further investigation, and with appropriate ethical review and approval, limited in vivo studies may be conducted according to OECD guidelines.

-

Acute Dermal Irritation/Corrosion (OECD TG 404):

-

Methodology: A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit). The site is observed for erythema and edema at specified intervals.

-

Data Output: A classification of the compound as a skin irritant or corrosive.

-

-

Acute Eye Irritation/Corrosion (OECD TG 405):

-

Methodology: The test substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.

-

Data Output: A classification of the compound as an eye irritant or corrosive.

-

-

Acute Oral Toxicity (OECD TG 423):

-

Methodology: The "Acute Toxic Class Method" involves a stepwise procedure with a small number of animals per step. The substance is administered orally, and the animals are observed for signs of toxicity and mortality.

-

Data Output: An estimated LD50 (lethal dose, 50%) and classification into a GHS toxicity category.

-

Visualizations

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a logical workflow for assessing the hazards of a novel chemical compound.

Caption: A logical workflow for the hazard assessment of a new chemical entity.

Signaling Pathway for Cellular Response to a Toxic Insult

As no specific signaling pathways for this compound have been elucidated, a generalized diagram illustrating a cellular stress response pathway is presented.

Caption: A generalized signaling pathway for cellular stress response to a toxic agent.

Handling and Personal Protective Equipment (PPE)

Given the identified hazards of irritation, all work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles are required at all times.

-

Skin Protection: A lab coat and disposable nitrile gloves should be worn. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

While this compound is a compound of interest for research and development, the lack of specific safety and toxicology data necessitates a highly cautious approach. The information provided in this guide, based on a closely related isomer and general chemical principles, should be used to inform a thorough risk assessment. It is the responsibility of the researcher to ensure that all appropriate safety measures are in place to mitigate the potential hazards associated with this compound. As new data becomes available, this safety profile should be updated accordingly.

References

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS No. 66620-31-3), a substituted salicylaldehyde with potential applications in medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and explores its putative biological activities based on research conducted on structurally related compounds.

Core Compound Information

This compound is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group, a nitro group, and a formyl (aldehyde) group.

| Property | Value | Source |

| CAS Number | 66620-31-3 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| SMILES | O=CC1=C(O)C(--INVALID-LINK--=O)=CC(C)=C1 | [1] |

While specific experimental data for this compound is limited in publicly available literature, data for the closely related isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde (CAS No. 68007-03-4), is available and can offer some insights.

| Property | Value | Source |

| Molecular Weight | 181.15 g/mol | [2] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 181.03750770 Da | [2] |

| Monoisotopic Mass | 181.03750770 Da | [2] |

| Topological Polar Surface Area | 83.1 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

Synthesis

Proposed Synthetic Pathway: Nitration of 5-Methylsalicylaldehyde

The synthesis would likely proceed via electrophilic aromatic substitution, where the nitro group is introduced onto the benzene ring of 5-methylsalicylaldehyde. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The substitution pattern will be influenced by the interplay of these electronic and steric effects.

A general procedure for the nitration of a related compound, salicylaldehyde, to produce a mixture of 3- and 5-nitrosalicylaldehyde involves cooling a mixture of salicylaldehyde and concentrated hydrochloric acid in an ice-salt bath, followed by the dropwise addition of a nitrating mixture (concentrated sulfuric acid and concentrated nitric acid in a 2:1 ratio) at 0°C.[3][4] The reaction is typically stirred for several hours at room temperature. A similar approach, starting with 5-methylsalicylaldehyde, would be a logical starting point for the synthesis of the target compound. Purification would likely involve filtration, washing, and potentially recrystallization.

Potential Biological Activities

Direct experimental evidence for the biological activity of this compound is not found in the current body of literature. However, extensive research on substituted salicylaldehydes and nitrobenzaldehydes provides a strong basis for predicting its potential pharmacological properties.

Antimicrobial Activity

Substituted aromatic aldehydes, particularly those with nitro, hydroxy, and halogen groups, have demonstrated significant antimicrobial activity.[5] Studies on a range of substituted salicylaldehydes have shown them to be potent antibacterial and antifungal agents.[6][7] The presence of both a hydroxyl and a nitro group on the benzaldehyde scaffold is a key feature for high antimicrobial efficacy.

A proposed workflow for evaluating the antimicrobial potential of a novel compound like this compound is outlined below.

A common experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method. This involves preparing a two-fold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Nitrobenzaldehyde derivatives have garnered interest as potential anticancer agents.[8] Some studies have explored their use in photodynamic therapy, where the compound is injected into a tumor and activated by UV light to induce cancer cell death.[9] Furthermore, a related compound, 3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde, has shown the ability to induce cytotoxicity in various cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.[10]

The evaluation of a compound's anticancer potential typically follows a hierarchical approach, starting with in vitro cytotoxicity assays and progressing to more complex mechanistic studies.

A standard protocol for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period. Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.[11]

Putative Signaling Pathway Interactions

While no specific signaling pathways have been directly implicated for this compound, research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

Further research would be necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation, particularly in the fields of antimicrobial and anticancer drug discovery. While direct experimental data is currently scarce, the known activities of structurally similar compounds provide a strong rationale for its synthesis and biological evaluation. Future research should focus on developing a reliable synthetic protocol, comprehensive characterization of its physicochemical properties, and systematic screening for its biological activities. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent.

References

- 1. 66620-31-3|this compound|BLDpharm [bldpharm.com]

- 2. 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C8H7NO4 | CID 818109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. oatext.com [oatext.com]

- 5. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Photocontrolled activation of doubly o -nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01786A [pubs.rsc.org]

- 10. Benzaldehyde, 2-hydroxy-3-(hydroxymethyl)-5-nitro-|lookchem [lookchem.com]

- 11. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a valuable nitroaromatic compound. This document details its chemical properties, synthesis, and its emerging role as a key intermediate in the synthesis of complex organic molecules.

Core Chemical and Physical Data

This compound, with the CAS number 66620-31-3, is a substituted aromatic aldehyde. Its core physicochemical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| CAS Number | 66620-31-3 |

| Appearance | (Not specified in available literature, typically a crystalline solid) |

| Solubility | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

| Boiling Point | (Not specified in available literature) |

Historical Context and Discovery

Detailed information regarding the initial discovery and the complete history of this compound is not extensively documented in readily available scientific literature. However, its structural components, a nitrated p-cresol backbone with an aldehyde functional group, place its origins within the broader history of aromatic chemistry and the development of nitration techniques in the 19th and 20th centuries. The synthesis of related nitrated salicylaldehydes has been a subject of study for many years, driven by their utility as versatile chemical intermediates.

The specific compound, this compound, has gained recognition more recently as a valuable starting material in the multi-step synthesis of complex heterocyclic compounds, most notably in the field of indole alkaloid synthesis. Its utility in this area was highlighted in a 2021 review by Heravi et al. on the synthesis of indole derivatives.

Synthesis and Experimental Protocols

While a singular, seminal publication detailing the definitive synthesis of this compound is not apparent, its preparation can be logically derived from established methods for the nitration of substituted salicylaldehydes. The most plausible synthetic route involves the direct nitration of 2-hydroxy-5-methylbenzaldehyde (5-methyl-salicylaldehyde).

General Experimental Protocol: Nitration of 2-Hydroxy-5-methylbenzaldehyde

This protocol is a generalized procedure based on common nitration methods for similar phenolic aldehydes. Researchers should optimize conditions for safety and yield.

Materials:

-

2-Hydroxy-5-methylbenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Suitable solvent for recrystallization (e.g., ethanol or acetic acid)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-hydroxy-5-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-5-methylbenzaldehyde, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude this compound by recrystallization from a suitable solvent.

Characterization: The structure and purity of the synthesized compound should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the nitro and methyl groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and nitro (-NO₂) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Applications in Organic Synthesis

The primary documented application of this compound is as a key building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

A notable example is its use as a precursor in the formal synthesis of the natural product 0231B, an indole alkaloid derivative. In this context, the aldehyde and nitro functionalities of this compound serve as handles for subsequent chemical transformations to construct the intricate indole core.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the biological activity of this compound or its direct involvement in any signaling pathways. Research on nitrated salicylaldehydes as a class has explored their potential in various biological contexts, but specific studies on this particular molecule are lacking.

Given the absence of data on its biological interactions, no signaling pathway diagrams can be generated at this time. Further research is required to explore the potential pharmacological or biological effects of this compound.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

The Unfolding Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, particularly its Schiff base forms, are emerging as a significant class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and anticancer properties of these derivatives. Detailed experimental protocols for their preparation and biological evaluation are presented, alongside a compilation of quantitative activity data. Furthermore, this guide elucidates the potential mechanism of action, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The salicylaldehyde scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile reactivity and ability to give rise to compounds with diverse pharmacological properties. The introduction of a nitro group and a methyl group to this basic structure, as seen in this compound, further enhances its potential for biological activity. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the methyl and hydroxyl groups, creates a unique chemical entity.

The primary focus of research on these derivatives has been the synthesis of Schiff bases, formed by the condensation of the aldehyde group with various primary amines. These imines, or azomethines, have demonstrated significant potential as antimicrobial and anticancer agents. The imine linkage is often crucial for their biological action. This guide will delve into the synthesis of these compounds, their in vitro biological activities, and the underlying mechanisms that govern their therapeutic effects.

Synthesis of this compound and its Schiff Base Derivatives

The synthesis of the parent aldehyde and its subsequent conversion to Schiff base derivatives is a well-established process.

Synthesis of this compound

A common synthetic route involves the nitration of 2-hydroxy-5-methylbenzaldehyde.

Experimental Protocol:

-

To a solution of 2-hydroxy-5-methylbenzaldehyde in a suitable solvent (e.g., glacial acetic acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C) with constant stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the nitration to proceed.

-

The reaction is then quenched by pouring the mixture into ice-cold water.

-

The precipitated product, this compound, is collected by filtration, washed with water until neutral, and then dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Synthesis of Schiff Base Derivatives

The Schiff base derivatives are typically synthesized through a condensation reaction between this compound and a primary amine.

Experimental Protocol:

-

An equimolar amount of this compound and the desired primary amine are dissolved in a suitable solvent, commonly ethanol or methanol.

-

A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.

-

The reaction mixture is then refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting solid Schiff base product is collected by filtration, washed with the solvent, and dried.

-

Recrystallization from an appropriate solvent can be carried out for purification.

Synthetic pathway for Schiff base derivatives.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of the azomethine group (-CH=N-), which is a key pharmacophore.

Data Presentation

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for some representative Schiff base derivatives.

| Derivative (Substituent on Amine) | Test Organism | MIC (µg/mL) | Reference |

| 4-Chloroaniline | Staphylococcus aureus | 24-49 | [1] |

| 4-Chloroaniline | Methicillin-resistant Staphylococcus aureus (MRSA) | 24-49 | [1] |

| 4-Chloroaniline | Candida albicans | 24 | [1] |

| 3,3′-diaminodipropylamine | Staphylococcus aureus | - | [1] |

| 3,3′-diaminodipropylamine | Candida albicans | 24 | [1] |

Note: The table presents a selection of available data. The activity can vary significantly based on the specific amine used in the Schiff base formation and the microbial strain tested.

Experimental Protocols for Antimicrobial Screening

3.2.1. Broth Dilution Method for MIC Determination

-

A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3.2.2. Agar Disk Diffusion Method

-

A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-